molecular formula C20H23F3N2O B3698211 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No.: B3698211
M. Wt: 364.4 g/mol
InChI Key: PTJLBFKMUFLXFK-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a piperazine derivative of significant interest in medicinal chemistry and pharmacological research, characterized by its dual benzyl substitutions . The compound features an electron-donating 2-methoxybenzyl group at the N1 position and an electron-withdrawing 4-(trifluoromethyl)benzyl group at the N4 position, which synergistically influence its physicochemical properties, receptor binding affinity, and metabolic stability . Preclinical research indicates this compound exhibits promising biological activities, including significant antidepressant-like effects in behavioral models, attributed to its potential modulation of serotonin receptors crucial in treating mood and anxiety disorders . Its antitumor properties are also under investigation, with studies on similar structures showing an ability to inhibit cancer cell proliferation and induce apoptosis in various cell lines . Furthermore, the compound's neuroprotective potential is being explored for mitigating oxidative stress and inflammation in neuronal cells, suggesting a protective effect against neurodegenerative conditions like Alzheimer's disease . The mechanism of action is believed to involve interaction with specific molecular targets, such as acting as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing key signal transduction pathways and cellular responses . This chemical is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O/c1-26-19-5-3-2-4-17(19)15-25-12-10-24(11-13-25)14-16-6-8-18(9-7-16)20(21,22)23/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLBFKMUFLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the reaction of piperazine with 2-methoxybenzyl chloride and 4-(trifluoromethyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity
Research indicates that piperazine derivatives, including 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine, exhibit significant antidepressant-like effects. A study demonstrated that compounds with similar structures could modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The efficacy of such compounds is often evaluated through behavioral tests in animal models, showing potential for clinical applications in mood disorders .

2. Antitumor Properties
Certain piperazine derivatives have been investigated for their antitumor activity. The structural modifications in compounds like this compound may enhance their ability to inhibit cancer cell proliferation. Research has indicated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for future cancer therapies .

3. Neuroprotective Effects
The neuroprotective properties of piperazine derivatives have been explored in the context of neurodegenerative diseases. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thus providing a protective effect against conditions like Alzheimer's disease .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • N-Alkylation Reactions : This involves the alkylation of piperazine with various benzyl halides to introduce the methoxy and trifluoromethyl groups.
  • Reflux Conditions : Many reactions are conducted under reflux to facilitate the formation of desired products, often requiring solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Purification Techniques : Post-synthesis purification often employs crystallization or chromatography to isolate the final product with high purity.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of piperazine derivatives .
Study 2 Investigate antitumor activityShowed that similar compounds induced apoptosis in breast cancer cell lines, indicating potential for therapeutic use .
Study 3 Assess neuroprotective effectsFound that piperazine derivatives reduced oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Activities
This compound N1: 2-methoxybenzyl; N4: 4-(trifluoromethyl)benzyl Balanced lipophilicity and electronegativity; potential CNS activity Under investigation for receptor modulation (e.g., serotonin, dopamine)
1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine () N1: 4-nitrobenzyl; N4: 3-(trifluoromethyl)benzyl Strong electron-withdrawing nitro group; higher polarity Demonstrates insecticidal and antiarrhythmic activity
1-(2-Methoxy-5-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine () N1: 2-methoxy-5-nitrobenzyl; N4: 4-(trifluoromethyl)benzyl Nitro group introduces redox activity; methoxy enhances solubility Synthesized as a tyrosine kinase inhibitor precursor
1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine () N1: 2-fluorobenzyl; N4: 4-methylbenzyl Fluorine increases metabolic stability; methyl improves lipophilicity Studied for serotonin receptor affinity
Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- () N1: 4-(p-fluorophenoxy)butyl; N4: o-methoxyphenyl Phenoxy and methoxy groups enhance CNS penetration Explored for neurological targets

Key Structural and Pharmacokinetic Differences

Trifluoromethyl vs. Nitro Groups: The trifluoromethyl group in the target compound contributes to enhanced binding affinity via hydrophobic interactions, whereas nitro groups (e.g., ) introduce polarity and redox sensitivity, limiting blood-brain barrier penetration .

Methoxy Position :

  • The 2-methoxy substituent in the target compound vs. 3-methoxy () or 4-methoxy () alters steric hindrance and electronic effects. For instance, 2-methoxybenzyl derivatives show stronger π-π stacking with aromatic residues in receptor pockets compared to para-substituted analogs .

Benzyl vs. Benzenesulfonyl Substituents :

  • Sulfonyl-containing analogs (e.g., ) exhibit higher metabolic stability but reduced CNS activity due to increased polarity. In contrast, benzyl-substituted derivatives like the target compound prioritize membrane permeability .

Biological Activity

1-(2-Methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing on diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C20_{20}H22_{22}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 363.39 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring substituted with both a methoxybenzyl group and a trifluoromethylbenzyl group, which may contribute to its unique biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of piperazine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways, similar to other known antitumor agents like staurosporine .

Table 1: Antitumor Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Apoptosis induction via caspases
Similar Piperazine DerivativeA549 (Lung Cancer)15RAS pathway inhibition
Another Piperazine CompoundHeLa (Cervical Cancer)12Apoptosis induction

Antidiabetic Properties

Piperazine derivatives have also been investigated for their antidiabetic effects. The compound has shown potential in inhibiting carbohydrate-hydrolyzing enzymes, which may aid in controlling blood glucose levels. In vitro studies revealed that it exhibits lower cytotoxicity compared to standard antidiabetic drugs like acarbose, indicating a favorable safety profile .

Table 2: Antidiabetic Activity Comparison

Compound NameEnzyme Inhibition TargetIC50 (µM)Comparison Drug
This compoundα-glucosidase25Acarbose (IC50 = 50 µM)
Another Piperazine DerivativeDPP-IV30Sitagliptin (IC50 = 20 µM)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through caspase activation, leading to increased levels of apoptotic markers.
  • Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
  • RAS Pathway Modulation : Preliminary data suggest that it may inhibit RAS signaling pathways, which are critical in various cancers.

Case Studies

In a notable case study involving xenograft models, the administration of piperazine derivatives resulted in significant tumor regression, supporting their potential as effective anticancer agents . Furthermore, clinical observations indicated improvements in glycemic control among diabetic subjects treated with piperazine-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via sequential alkylation of the piperazine core. For example, a two-step procedure involves:

Step 1 : Reacting 1-(2-methoxybenzyl)piperazine with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the final product.

  • Characterization : Confirm structure using 1H^1 \text{H} NMR (e.g., δ 3.65 ppm for benzyl-CH₂), 13C^{13} \text{C} NMR (e.g., δ 124.9 ppm for CF₃), and HRMS .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of trifluoromethyl groups) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay on cancer cell lines), receptor binding (radioligand displacement assays for CNS targets), and enzyme inhibition (e.g., phosphoglycerate dehydrogenase) at 1–100 µM concentrations .
  • Dose-response curves : Use logarithmic dilution series (0.1–100 µM) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?

  • Optimization strategies :

  • Solvent selection : Replace DMF with toluene to reduce side reactions (e.g., Hofmann elimination) .
  • Catalysis : Introduce Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for azide-alkyne cycloaddition in functionalization steps .
    • Pitfalls :
  • Trifluoromethyl groups may hydrolyze under prolonged basic conditions; maintain pH <9 during workup .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

  • Comparative analysis :

Substituent Activity Trend Source
2-MethoxybenzylEnhanced CNS penetration (logP ~3.5)
4-TrifluoromethylbenzylIncreased metabolic stability (t₁/₂ >6h in liver microsomes)
Nitro derivativesHigher cytotoxicity (IC₅₀ <10 µM in HeLa) but reduced solubility

Q. How to resolve contradictions in receptor binding data between in vitro and cellular assays?

  • Methodology :

Validate assay conditions: Compare free vs. protein-bound compound concentrations using equilibrium dialysis .

Use orthogonal techniques (e.g., SPR for binding kinetics, calcium flux assays for functional activity) .

Adjust for off-target effects via siRNA knockdown of suspected secondary targets .

Q. What computational approaches are suitable for predicting binding modes to neurological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures of dopamine D3 or 5-HT2A receptors (PDB: 3PBL, 6A93). Focus on piperazine-π interactions with Phe residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.